ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8Cl2FNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dichloro-8-fluoroquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals, particularly those with antibacterial and antiviral properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 3,4-Dichloro-8-fluoroquinoline
Uniqueness
The presence of both chlorine and fluorine atoms in this compound provides it with unique chemical properties, such as enhanced reactivity and biological activity. These substituents also contribute to its higher stability and specificity in binding to molecular targets compared to similar compounds .
Properties
IUPAC Name |
ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGFLKIZVBJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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